molecular formula CH2Cl3NP+ B14398940 Chloro(dichloromethyl)iminophosphanium CAS No. 89945-74-4

Chloro(dichloromethyl)iminophosphanium

Cat. No.: B14398940
CAS No.: 89945-74-4
M. Wt: 165.36 g/mol
InChI Key: MOBIWJIANPJFRH-UHFFFAOYSA-N
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Description

Chloro(dichloromethyl)iminophosphanium is a phosphorus-nitrogen heterocyclic compound characterized by an iminophosphanium core (a cationic structure with phosphorus and nitrogen) substituted with a dichloromethyl group (-CHCl₂) and a chloro ligand. Its structure combines electrophilic phosphorus centers with electron-withdrawing chlorine substituents, influencing its reactivity and stability .

Properties

CAS No.

89945-74-4

Molecular Formula

CH2Cl3NP+

Molecular Weight

165.36 g/mol

IUPAC Name

chloro-(dichloromethyl)-iminophosphanium

InChI

InChI=1S/CH2Cl3NP/c2-1(3)6(4)5/h1,5H/q+1

InChI Key

MOBIWJIANPJFRH-UHFFFAOYSA-N

Canonical SMILES

C([P+](=N)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro(dichloromethyl)iminophosphanium typically involves the reaction of dichloromethylamine with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures before being used in various applications .

Chemical Reactions Analysis

Types of Reactions

Chloro(dichloromethyl)iminophosphanium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a wide range of substituted phosphine derivatives .

Scientific Research Applications

Chloro(dichloromethyl)iminophosphanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(dichloromethyl)iminophosphanium involves its interaction with various molecular targets. The compound can form complexes with metals, which can then participate in catalytic cycles. It can also interact with nucleophiles and electrophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Dichloromethyl-Substituted Aromatics

  • (Dichloromethyl)benzene (CAS 98-87-3): Structure: A benzene ring with a dichloromethyl substituent. Reactivity: The electron-withdrawing -CHCl₂ group enhances electrophilic substitution reactions on the aromatic ring. Key Difference: Unlike Chloro(dichloromethyl)iminophosphanium, this compound lacks the phosphorus-nitrogen cationic core, making it less polar and less reactive in nucleophilic environments .
  • 4-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazine Derivatives: Structure: A triazine ring fused with pyrazole, substituted with dichloromethyl. Bioactivity: Compounds like 3ba and 3fb exhibit cytotoxicity against cancer cell lines due to the dichloromethyl group’s role in alkylation or crosslinking DNA. Comparison: The iminophosphanium core in the target compound may confer distinct solubility or bioavailability profiles compared to triazine-based systems .

Phosphorus-Containing Analogues

  • (Chloromethyl)-triphenylphosphonium Chloride (CAS 5293-84-5): Structure: A phosphonium salt with a chloromethyl (-CH₂Cl) group attached to triphenylphosphorus. Applications: Widely used as a phase-transfer catalyst or in Wittig reactions.
  • Chloromethyl Chlorosulfate (CAS 49715-04-0): Structure: A chlorosulfate ester with a chloromethyl group. Reactivity: Acts as a sulfonating agent but is highly moisture-sensitive. Divergence: The iminophosphanium compound’s stability under ambient conditions may differ due to its ionic lattice structure, unlike the covalent sulfonate ester .

Electronic and Functional Group Analysis

Electron-Withdrawing Effects

  • Dichloromethyl Group (-CHCl₂): Role: Enhances electrophilicity of adjacent atoms. In this compound, this group polarizes the P–N bond, increasing susceptibility to nucleophilic attack. Comparison: Similar effects are observed in halofuranones like EMX (CAS 122551-89-7), where chloro substituents amplify bioactivity via electron withdrawal .
  • Chloro Ligands :

    • Impact : Chlorine atoms on phosphorus increase Lewis acidity, facilitating coordination with nucleophiles. This is analogous to Diethyl Chlorophosphate, where Cl enhances phosphorylation activity .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Core Structure Key Functional Groups Applications/Notes
This compound Not Provided Iminophosphanium -CHCl₂, Cl Reactive intermediate, potential catalyst
(Dichloromethyl)benzene 98-87-3 Benzene -CHCl₂ Electrophilic aromatic substitution
(Chloromethyl)-triphenylphosphonium 5293-84-5 Phosphonium -CH₂Cl Wittig reactions, phase-transfer catalysis
4-(Dichloromethyl)triazine derivatives Not Provided Pyrazolo-triazine -CHCl₂ Anticancer agents (e.g., 3ba, 3fb)
Chloromethyl chlorosulfate 49715-04-0 Chlorosulfate ester -CH₂Cl, -SO₃Cl Sulfonation intermediate

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